2-(4-{4-[(3,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a substituted ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with the 3,4-dimethylphenyl group:
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Addition of the ethan-1-ol group: The final step involves the attachment of the ethan-1-ol group, which can be achieved through various methods such as reductive amination or alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling.
Cellular Pathways: The compound can affect various cellular pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol can be compared with similar compounds such as:
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of an ethan-1-ol group.
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-thiol: This compound contains a thiol group instead of an ethan-1-ol group.
The uniqueness of 2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N7O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[4-[4-(3,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H27N7O/c1-14-4-5-16(12-15(14)2)22-18-17-13-21-25(3)19(17)24-20(23-18)27-8-6-26(7-9-27)10-11-28/h4-5,12-13,28H,6-11H2,1-3H3,(H,22,23,24) |
InChI Key |
VXYGYVAHOFTAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C)C |
Origin of Product |
United States |
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